Hexafluoropropene oxide trimer

Vue d'ensemble

Description

Hexafluoropropene oxide trimer is a useful research compound. Its molecular formula is C15H11F17O3 and its molecular weight is 562.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Hexafluoropropylene oxide trimer acid (HFPO-TA) has gained attention as a potential environmental pollutant and an alternative to perfluorooctanoic acid (PFOA). This article explores the biological activity of HFPO-TA, focusing on its toxicological effects, mechanisms of action, and implications for environmental health.

Overview of HFPO-TA

HFPO-TA is a per- and polyfluoroalkyl substance (PFAS) that has been widely used in various industrial applications. Its unique chemical properties make it resistant to degradation, raising concerns about its persistence in the environment and potential health risks associated with exposure.

1. Developmental Toxicity in Zebrafish

Recent studies have demonstrated that HFPO-TA exposure adversely affects embryonic development in zebrafish (Danio rerio). In one study, zebrafish embryos were exposed to varying concentrations of HFPO-TA, revealing significant developmental disruptions:

- Lethal Concentration (LC50) : The 50% lethal concentration was found to be 231 mg/L at 120 hours post-fertilization, indicating higher toxicity than PFOA.

- Embryonic Development : Exposure led to decreased hatching rates, survival, and body length. Histopathological examinations revealed smaller liver sizes and alterations in liver gene expression related to development .

| Concentration (mg/L) | Hatching Rate (%) | Survival Rate (%) | Body Length (mm) |

|---|---|---|---|

| 0 | 90 | 85 | 5.0 |

| 50 | 70 | 75 | 4.5 |

| 100 | 50 | 60 | 4.0 |

| 200 | 30 | 40 | 3.5 |

2. Reproductive Toxicity

Another study investigated the reproductive toxicity of HFPO-TA across different life stages in adult zebrafish. The findings indicated:

- Growth Inhibition : Exposure significantly reduced growth metrics, including the condition factor and gonadosomatic index.

- Egg Production : A marked decrease in the average number of eggs produced was observed alongside histological changes that indicated reduced maturation of oocytes and spermatozoa .

HFPO-TA exerts its toxic effects through several biological pathways:

- Lipid Metabolism Disruption : The compound interferes with lipid metabolism via the peroxisome proliferator-activated receptor (PPAR) pathway, leading to altered cholesterol and triglyceride levels .

- Inflammatory Response : Exposure triggers inflammatory responses that can contribute to tissue damage and developmental abnormalities.

Case Study: Impact on Sex Differentiation

A focused investigation on sex differentiation revealed that exposure to HFPO-TA during critical developmental windows resulted in feminization of zebrafish. Key findings included:

- Gene Expression Alterations : Up-regulation of female differentiation genes (e.g., cyp19a1a) and down-regulation of male differentiation genes (e.g., dmrt1) were noted .

This feminization effect underscores the potential endocrine-disrupting properties of HFPO-TA.

Applications De Recherche Scientifique

Industrial Applications

- Aerospace Engineering :

- Vacuum Pumps :

- Automotive Industry :

- Greases and Release Agents :

- Specialty Chemicals :

Environmental Considerations

Recent studies have raised concerns regarding the environmental impact of this compound and its derivatives. Research indicates that while this compound has beneficial industrial applications, it may pose risks to human health and ecosystems:

- Hepatotoxicity : Studies have demonstrated that this compound can exhibit hepatotoxic effects, with potential for bioaccumulation in aquatic organisms such as zebrafish. This raises questions about its safety in environmental contexts .

- Toxicity Assessment : The U.S. Environmental Protection Agency (EPA) has conducted toxicity assessments on hexafluoropropene oxide compounds, highlighting their potential adverse effects on liver function and reproductive health in animal models .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Aerospace Engineering | Lubrication of mechanical components | High-performance under extreme conditions |

| Vacuum Pumps | Lubricant and sealant | Maintains vacuum integrity |

| Automotive Industry | Engine component lubrication | Improved efficiency and part longevity |

| Greases | High-stability lubricants | Low friction characteristics |

| Specialty Chemicals | Production of pharmaceuticals/agrochemicals | Enhanced product performance |

Case Studies

-

Aerospace Application Study :

- A study conducted on the use of this compound as a lubricant in aerospace components showed significant improvements in performance metrics under extreme temperature conditions, validating its application in this sector.

-

Environmental Impact Assessment :

- Research evaluating the environmental persistence of this compound indicated that while it provides benefits in industrial applications, careful monitoring is necessary due to its potential toxicity to aquatic life.

-

Automotive Efficiency Analysis :

- An analysis of automotive lubricants incorporating this compound revealed enhanced thermal stability compared to traditional lubricants, leading to reduced wear and improved fuel efficiency.

Analyse Des Réactions Chimiques

Epoxidation and Oxidation Reactions

HFPO-T undergoes stereoselective epoxidation when treated with aqueous sodium hypochlorite (NaClO) in the presence of acetonitrile. This reaction yields α-oxides, such as:

-

2,3-Epoxyperfluoro-3-isopropyl-4-methylpentane

-

2,3-Epoxyperfluoro-3-ethyl-2,4-dimethylpentane

The reaction proceeds via a single conformer pathway, with steric hindrance from perfluorinated alkyl groups dictating reactivity. These α-oxides further react with nucleophiles (e.g., CsF, LiAlH₄) and electrophiles (e.g., SbF₅), demonstrating higher reactivity compared to non-fluorinated analogs .

Nucleophilic Substitution Reactions

HFPO-T participates in nucleophilic substitution due to the lability of its fluorine atoms. Key examples include:

Reaction with Primary Amines

-

Primary amines (e.g., NH₃, CH₃NH₂) attack HFPO-T, leading to enamine and enimine formation through indirect fluorine substitution.

-

The mechanism involves stepwise replacement of fluorine atoms, influenced by the nucleophile’s strength and reaction conditions (e.g., temperature, solvent) .

Reaction with Halides and Alkoxides

-

Halide ions (e.g., F⁻) and alkoxides (e.g., CH₃O⁻) displace fluorine atoms, forming perfluoroalkyl ethers or acids. For example, reaction with methoxide yields perfluorinated methoxy derivatives .

Isomerization Reactions

HFPO-T undergoes thermal and catalytic isomerization. Key findings include:

-

Kinetics : Using KF and 18-crown-6 as catalysts, isomerization occurs between 303–343 K with an activation energy (

) of 76.64 kJ/mol . The rate equation is: -

Thermodynamics : Density functional theory (DFT) calculations reveal an energy barrier of 31.86 kJ/mol for isomerization, favoring the formation of thermodynamically stable isomers like perfluoro(2-methylpent-2-ene) .

Catalytic Degradation on Granular Activated Carbon (GAC)

HFPO-T adsorbed on GAC undergoes catalytic degradation at 120°C:

-

Ether Cleavage : The ether group near the carboxylic acid splits, forming hexafluoropropylene oxide dimer acid (HFPO-DA) and trifluoroacetic acid (TFA) .

-

Further Decomposition : HFPO-DA breaks down into perfluoropropionic acid (PFPrA) and additional TFA .

Mechanistic Insights

-

Bond dissociation energy (BDE) calculations show the ether group near the carboxyl has a lower BDE (298 kJ/mol ) than the decarboxylation pathway (342 kJ/mol ), favoring ether cleavage .

-

DFT studies indicate positive charge accumulation at the ether carbon, facilitating nucleophilic attack .

Comparative Reaction Conditions and Products

| Reaction Type | Conditions | Key Products | Catalysts/Agents |

|---|---|---|---|

| Epoxidation | NaClO, CH₃CN, 25°C | α-Oxides (e.g., 2,3-Epoxy derivatives) | None |

| Isomerization | KF, 18-crown-6, 303–343 K | Perfluoro(2-methylpent-2-ene) | KF, 18-crown-6 |

| Amine Substitution | Primary amines, RT | Enamines, Enimines | None |

| Catalytic Degradation | GAC, 120°C | HFPO-DA, TFA, PFPrA | Granular Activated Carbon |

Environmental and Toxicological Implications

While HFPO-T is used as a substitute for perfluorooctanoic acid (PFOA), studies highlight its remarkable liver accumulation in mice due to strong binding with transport proteins . Degradation pathways on GAC offer potential remediation strategies, though intermediates like TFA persist in the environment .

Propriétés

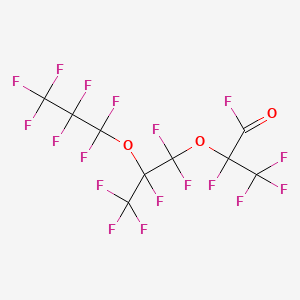

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F18O3/c10-1(28)2(11,5(15,16)17)29-9(26,27)4(14,7(21,22)23)30-8(24,25)3(12,13)6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIGVPOSKQLNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044630 | |

| Record name | Hexafluoropropene oxide trimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2641-34-1 | |

| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2641-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluoropropene oxide trimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002641341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluoropropene oxide trimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propionyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROPROPENE OXIDE TRIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MU15P9EJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research paper "REACTIONS OF HEXAFLUOROPROPENE OXIDE TRIMER WITH WATER AND ALCOHOLS"?

A1: While the abstract provided does not detail the specific findings, the title itself suggests the research focuses on understanding how this compound reacts with water and alcohols. [] This likely involves identifying the products formed and potentially elucidating the reaction mechanisms involved.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.